2,3-DICHLOROBENZOTRIFLUORIDE
Overview
Description
2,3-DICHLOROBENZOTRIFLUORIDE is an aromatic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring
Mechanism of Action
2,3-Dichlorobenzotrifluoride, also known as Benzene, 1,2-dichloro-3-(trifluoromethyl)- or 1,2-Dichloro-3-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H3Cl2F3 . This compound is used in various applications, including as an intermediate in the synthesis of other chemicals . .
Biochemical Analysis
Biochemical Properties
1,2-Dichloro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 1,2-Dichloro-3-(trifluoromethyl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 1,2-Dichloro-3-(trifluoromethyl)benzene on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dichloro-3-(trifluoromethyl)benzene can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are essential for the conjugation and elimination of toxic substances .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dichloro-3-(trifluoromethyl)benzene involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, 1,2-Dichloro-3-(trifluoromethyl)benzene can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and the accumulation of specific metabolites . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichloro-3-(trifluoromethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to 1,2-Dichloro-3-(trifluoromethyl)benzene in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 1,2-Dichloro-3-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
1,2-Dichloro-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . The metabolic flux and levels of specific metabolites can be influenced by the presence of 1,2-Dichloro-3-(trifluoromethyl)benzene, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,2-Dichloro-3-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 1,2-Dichloro-3-(trifluoromethyl)benzene can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1,2-Dichloro-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dichloro-3-(trifluoromethyl)benzene may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-DICHLOROBENZOTRIFLUORIDE can be synthesized through several methods. One common approach involves the chlorination of 3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to introduce the chlorine atoms . Another method includes the direct trifluoromethylation of 1,2-dichlorobenzene using a trifluoromethylating agent under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-DICHLOROBENZOTRIFLUORIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
2,3-DICHLOROBENZOTRIFLUORIDE has several scientific research applications:
Comparison with Similar Compounds
- 1,3-Dichloro-2-(trifluoromethyl)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,5-Dichloro-3-(trifluoromethyl)benzene
Comparison: 2,3-DICHLOROBENZOTRIFLUORIDE is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which significantly affects its chemical reactivity and physical properties compared to its isomers . This unique structure makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Properties
IUPAC Name |
1,2-dichloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHBJUWZMHGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073551 | |
Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54773-19-2 | |
Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54773-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17977SU48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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